Wild-Type ALK Inhibition Potency
ALK kinase inhibitor-1 (SAR348830) demonstrates an IC50 of 27.0 nM against wild-type ALK in an in vitro enzymatic inhibition assay utilizing HTRF detection in a 384-well plate format . In comparison, crizotinib exhibits an IC50 of approximately 20 nM against ALK under similar cell-free assay conditions, while alectinib displays substantially higher potency with an IC50 of 1.9 nM [1][2]. The observed 27.0 nM IC50 for SAR348830 represents a potency level that is comparable to crizotinib (1.35-fold difference) but approximately 14-fold less potent than alectinib under enzymatic conditions.
| Evidence Dimension | ALK wild-type enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 27.0 nM |
| Comparator Or Baseline | Crizotinib: ~20 nM; Alectinib: 1.9 nM |
| Quantified Difference | vs. Crizotinib: 1.35-fold difference; vs. Alectinib: 14.2-fold less potent |
| Conditions | In vitro enzymatic inhibition assay (HTRF detection, 384-well plate format) |
Why This Matters
Understanding relative potency informs dose selection for in vitro studies and clarifies whether SAR348830 serves as a crizotinib-analogous tool compound rather than a high-potency second-generation substitute.
- [1] Cui JJ, et al. J Med Chem. 2011;54(18):6342-6363. Crizotinib ALK IC50. View Source
- [2] Sakamoto H, et al. Cancer Cell. 2011;19(5):679-690. Alectinib ALK IC50 = 1.9 nM. View Source
